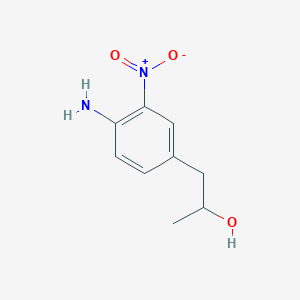1-(4-Amino-3-nitrophenyl)propan-2-ol
CAS No.: 855444-70-1
Cat. No.: VC4242041
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 855444-70-1 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.206 |
| IUPAC Name | 1-(4-amino-3-nitrophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H12N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5-6,12H,4,10H2,1H3 |
| Standard InChI Key | XSZCJEDTVDAWSC-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1)N)[N+](=O)[O-])O |
Introduction
1-(4-Amino-3-nitrophenyl)propan-2-ol is a chemical compound with the molecular formula C9H12N2O3 and the CAS number 855444-70-1. It is also known as Benzeneethanol, 4-amino-α-methyl-3-nitro- . This compound is of interest due to its unique structural features, which include an amino group and a nitro group attached to a phenyl ring, linked to a propan-2-ol moiety.
Synthesis and Applications
While specific synthesis methods for 1-(4-Amino-3-nitrophenyl)propan-2-ol are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving nitration and amination steps. The presence of both amino and nitro groups on the phenyl ring suggests potential applications in organic synthesis, particularly in the formation of more complex molecules through further functionalization reactions.
Future Directions
Given the lack of detailed biological and chemical studies on 1-(4-Amino-3-nitrophenyl)propan-2-ol, future research could focus on exploring its potential applications in organic synthesis, pharmacology, or as a precursor for more complex molecules with biological activity. Additionally, investigating its antioxidant properties or interactions with biological molecules could provide insights into its potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume